REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.Cl.[CH3:11][C:12](=[CH2:14])[CH3:13]>>[C:12]([C:5]1[CH:6]=[C:1]([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]=1[NH2:7])([CH3:13])([CH3:11])[CH3:14]
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
C=1(C(=CC(=CC1)N)N)C
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(C)=C
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The vessel was sealed
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Type
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CUSTOM
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Details
|
purged with nitrogen
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Type
|
CUSTOM
|
Details
|
leaving a 33 psig nitrogen blanket
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Type
|
ADDITION
|
Details
|
was added over 15 minutes
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Duration
|
15 min
|
Type
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TEMPERATURE
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Details
|
the pressure in the reactor increased bo 766 psig
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was maintained at 180° C. for 24 hours with constant stirring
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Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
At the end of the 24 hour period the pressure had dropped to 524 psig
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The contents were then cooled to 160° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |